Cas no 143334-90-1 (3-Chloro-4-nitro-1,2-benzenediamine)

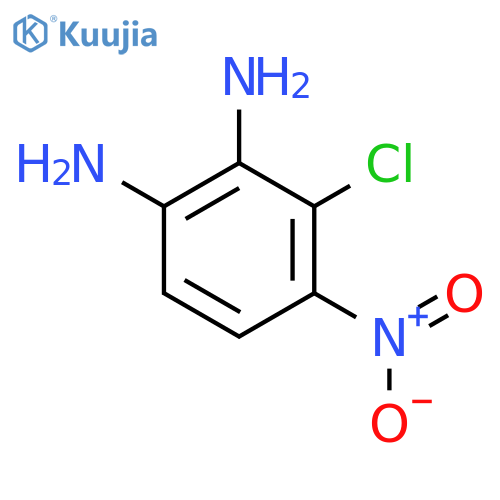

143334-90-1 structure

商品名:3-Chloro-4-nitro-1,2-benzenediamine

CAS番号:143334-90-1

MF:C6H6ClN3O2

メガワット:187.583739757538

MDL:MFCD29923967

CID:4604400

3-Chloro-4-nitro-1,2-benzenediamine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-4-nitro-1,2-benzenediamine

- 3-Chloro-4-nitrobenzene-1,2-diamine

- SY039088

-

- MDL: MFCD29923967

- インチ: 1S/C6H6ClN3O2/c7-5-4(10(11)12)2-1-3(8)6(5)9/h1-2H,8-9H2

- InChIKey: HTCAKBVBBFHHIH-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1N)N)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 184

- トポロジー分子極性表面積: 97.9

- 疎水性パラメータ計算基準値(XlogP): 1

じっけんとくせい

- 色と性状: No date available

- 密度みつど: 1.6±0.1 g/cm3

- ゆうかいてん: No date available

- ふってん: 429.3±40.0 °C at 760 mmHg

- フラッシュポイント: 213.4±27.3 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

3-Chloro-4-nitro-1,2-benzenediamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

3-Chloro-4-nitro-1,2-benzenediamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D695668-0.1g |

3-Chloro-4-nitro-1,2-benzenediamine |

143334-90-1 | 95% | 0.1g |

$320 | 2025-02-20 | |

| abcr | AB548703-250mg |

3-Chloro-4-nitro-1,2-benzenediamine; . |

143334-90-1 | 250mg |

€517.20 | 2024-04-19 | ||

| abcr | AB548703-1g |

3-Chloro-4-nitro-1,2-benzenediamine; . |

143334-90-1 | 1g |

€829.20 | 2024-04-19 | ||

| Ambeed | A304665-1g |

3-Chloro-4-nitrobenzene-1,2-diamine |

143334-90-1 | 97% | 1g |

$626.0 | 2024-04-23 | |

| A2B Chem LLC | AI35543-250mg |

3-Chloro-4-nitrobenzene-1,2-diamine |

143334-90-1 | ≥95% | 250mg |

$460.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D695668-0.1g |

3-Chloro-4-nitro-1,2-benzenediamine |

143334-90-1 | 95% | 0.1g |

$320 | 2025-02-21 | |

| A2B Chem LLC | AI35543-1g |

3-Chloro-4-nitrobenzene-1,2-diamine |

143334-90-1 | ≥95% | 1g |

$733.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D695668-1g |

3-Chloro-4-nitro-1,2-benzenediamine |

143334-90-1 | 95% | 1g |

$540 | 2025-02-20 | |

| eNovation Chemicals LLC | D695668-0.25g |

3-Chloro-4-nitro-1,2-benzenediamine |

143334-90-1 | 95% | 0.25g |

$320 | 2025-02-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y05935-250mg |

3-Chloro-4-nitrobenzene-1,2-diamine |

143334-90-1 | 95% | 250mg |

¥5259.0 | 2024-07-18 |

3-Chloro-4-nitro-1,2-benzenediamine 関連文献

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

2. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

143334-90-1 (3-Chloro-4-nitro-1,2-benzenediamine) 関連製品

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:143334-90-1)3-Chloro-4-nitro-1,2-benzenediamine

清らかである:99%

はかる:1g

価格 ($):563.0